molecular formula C16H12N2O2 B100165 3-Hydroxy-2-(phenylamino)-4-(phenylimino)-2-cyclobuten-1-one CAS No. 18019-52-8

3-Hydroxy-2-(phenylamino)-4-(phenylimino)-2-cyclobuten-1-one

Cat. No.: B100165
CAS No.: 18019-52-8
M. Wt: 264.28 g/mol
InChI Key: BYSFTBLOYNHPIQ-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(phenylamino)-4-(phenylimino)-2-cyclobuten-1-one is a complex organic compound characterized by its unique cyclobutenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-(phenylamino)-4-(phenylimino)-2-cyclobuten-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminophenol with benzaldehyde derivatives can lead to the formation of the desired cyclobutenone structure through a series of condensation and cyclization steps.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the imine groups to amine groups, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the cyclobutenone ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-substituted cyclobutenones.

Scientific Research Applications

3-Hydroxy-2-(phenylamino)-4-(phenylimino)-2-cyclobuten-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(phenylamino)-4-(phenylimino)-2-cyclobuten-1-one involves its interaction with various molecular targets. The compound’s imine and hydroxyl groups can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. These interactions can lead to the modulation of enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

    3-Hydroxy-2-phenyl-4H-chromen-4-one: Another compound with a similar hydroxyl and phenyl substitution pattern.

    2-Hydroxy-3-phenylquinolin-4-one: Shares the hydroxyl and phenyl groups but differs in the core structure.

Uniqueness: 3-Hydroxy-2-(phenylamino)-4-(phenylimino)-2-cyclobuten-1-one is unique due to its cyclobutenone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-anilino-3-hydroxy-4-phenyliminocyclobut-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-15-13(17-11-7-3-1-4-8-11)16(20)14(15)18-12-9-5-2-6-10-12/h1-10,17,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSFTBLOYNHPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=NC3=CC=CC=C3)C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450573
Record name (4Z)-2-Anilino-3-hydroxy-4-(phenylimino)cyclobut-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18019-52-8
Record name (4Z)-2-Anilino-3-hydroxy-4-(phenylimino)cyclobut-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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